molecular formula C11H15Cl2N3S B1462940 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride CAS No. 928026-66-8

2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride

Cat. No. B1462940
CAS RN: 928026-66-8
M. Wt: 292.2 g/mol
InChI Key: FGBYMBGOSIKCAD-UHFFFAOYSA-N
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Description

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Benzothiazole is a heterocyclic compound; it is notable for its influence on the smell of grapefruit . The combination of these two structures could lead to a compound with interesting properties, but specific information about “2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride” is not available in the literature I have access to.


Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “2-(Piperazin-1-yl)acetonitrile dihydrochloride”, has been reported . It’s important to note that the structure of “2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride” could be different.


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse. For instance, the synthesis of 2-(piperazin-1-yl)quinolines derivatives involves acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Blockbuster Drugs

Piperazine derivatives are a cornerstone in medicinal chemistry, contributing to the structure of several blockbuster drugs. The presence of piperazine improves pharmacological profiles by serving as hydrogen bond donors/acceptors, which enhances interactions with biological receptors and increases water solubility and bioavailability .

Applications:

Antimicrobial Agents: Combating Staphylococcus Strains

The antimicrobial activity of piperazine derivatives against various Staphylococcus strains, including methicillin-resistant S. aureus (MRSA), is a significant application in the fight against bacterial infections .

Applications:

Cancer Research: Therapeutic Agent Potential

Piperazine derivatives have shown promise in cancer research, particularly in their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Applications:

C–H Functionalization: Advancing Synthetic Chemistry

The C–H functionalization of piperazine rings opens new avenues for creating diverse substitution patterns, expanding the toolbox available for synthetic chemists .

Applications:

Pharmacological Agents: Diverse Therapeutic Effects

Piperazine derivatives are prevalent in pharmacological agents with a wide range of therapeutic effects, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Applications:

Drug Formulation: Improving Bioavailability

The structural characteristics of piperazine derivatives make them ideal for enhancing the bioavailability of drugs, ensuring that they reach their intended site of action in the body .

Applications:

Safety and Hazards

The safety data sheet for a compound similar to the one you’re asking about, “1-(2-Pyrimidyl)piperazine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperazine derivatives are very desirable building blocks for the production of many pharmaceuticals and they have great potential in the field of pharmaceutical research and development . Therefore, the study and development of new piperazine derivatives, including “2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride”, could be a promising direction for future research.

properties

IUPAC Name

2-piperazin-1-yl-1,3-benzothiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.2ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;;/h1-4,12H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBYMBGOSIKCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3S2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride

CAS RN

928026-66-8
Record name 2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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